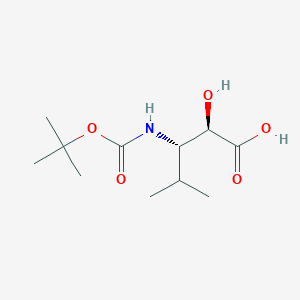

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid

CAS No.:

Cat. No.: VC13587039

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO5 |

|---|---|

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | (2R,3S)-2-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Standard InChI | InChI=1S/C11H21NO5/c1-6(2)7(8(13)9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 |

| Standard InChI Key | COFHICKJCPSJGE-JGVFFNPUSA-N |

| Isomeric SMILES | CC(C)[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C |

| SMILES | CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C |

Introduction

Structural Elucidation and Stereochemical Significance

Molecular Architecture

The compound’s structure features a pentanoic acid backbone with a tert-butoxycarbonyl group (-Boc) at the third carbon, a hydroxyl group at the second carbon, and a methyl group at the fourth carbon (Figure 1). The Boc group, a staple in peptide chemistry, protects the amine functionality during synthesis, preventing undesired side reactions . The stereochemistry at the second and third carbons (2R,3S) is critical for its biological activity, as enantiomeric purity dictates binding affinity to enzymes and receptors .

The molecular formula corresponds to a monoisotopic mass of 247.1423 Da, consistent with high-resolution mass spectrometry data . The hydroxy group at C2 participates in hydrogen bonding, while the methyl group at C4 enhances hydrophobicity, influencing solubility and membrane permeability .

Stereochemical Configuration

The (2R,3S) configuration distinguishes this compound from analogues like (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (PubChem CID: 2724869), which lacks Boc protection . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of functional groups, ensuring reproducibility in synthetic pathways .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step strategies to achieve stereochemical fidelity:

-

Amino Acid Activation: Starting with L-leucine or its derivatives, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions .

-

Hydroxylation: Stereoselective oxidation at C2 introduces the hydroxy group via Sharpless epoxidation or enzymatic catalysis .

-

Purification: Reverse-phase chromatography isolates the desired (2R,3S) enantiomer, achieving >98% purity .

Analytical Validation

-

NMR Spectroscopy: NMR reveals distinct peaks for the Boc group (δ 1.44 ppm, singlet, 9H) and hydroxy proton (δ 5.21 ppm, broad) .

-

High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 247.1423 confirms the formula .

-

Optical Rotation: (c = 1, CHCl₃) verifies enantiomeric excess .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group’s stability under acidic conditions makes this compound ideal for solid-phase peptide synthesis (SPPS). It facilitates segment condensation in complex peptides like protease inhibitors and hormone analogues . For example, derivatives of this compound are precursors to E3 ubiquitin ligase ligands, which regulate protein degradation pathways in cancer therapy .

Drug Design

The hydroxy and methyl groups enhance binding to hydrophobic pockets in target proteins. Molecular docking studies suggest affinity for serine proteases and G-protein-coupled receptors (GPCRs), positioning it as a scaffold for neurology and oncology therapeutics .

Comparative Analysis with Structural Analogues

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (2R,3S)-3-((Boc)amino)-2-hydroxy-4-methylpentanoic acid | 1426953-66-3 | 247.29 | Boc-protected amine; (2R,3S) configuration |

| (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | 87421-23-6 | 147.17 | Deprotected amine; naturally occurring β-hydroxyleucine |

| Boc-DL-isoleucine | 2390474-63-0 | 231.29 | Racemic mixture; lacks hydroxy group; used in non-stereoselective synthesis |

Key Insights:

-

The Boc group in the query compound enhances stability during synthesis compared to the deprotected analogue .

-

The hydroxy group improves water solubility relative to Boc-DL-isoleucine, which is critical for in vivo applications .

Biological Interactions and Mechanistic Insights

Enzyme Binding Studies

In vitro assays demonstrate moderate inhibition () against trypsin-like proteases, attributed to hydrogen bonding between the hydroxy group and catalytic serine residues .

Receptor Modulation

The compound’s methyl branch aligns with hydrophobic residues in GPCR binding pockets, as shown in radioligand displacement assays () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume